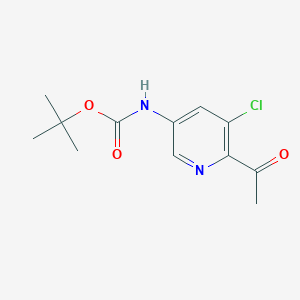
tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate typically involves the reaction of 6-acetyl-5-chloropyridine with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution on the chloropyridine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetyl group or to modify the pyridine ring.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while nucleophilic substitution on the chloropyridine can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The acetyl and chloropyridine groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
6-acetyl-5-chloropyridine: The parent compound without the carbamate group.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate is unique due to the combination of its functional groups, which provide specific reactivity and potential applications not found in simpler compounds. The presence of both the acetyl and chloropyridine moieties allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)10-9(13)5-8(6-14-10)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,17) |
Clé InChI |
ODKDUNICKFYNLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


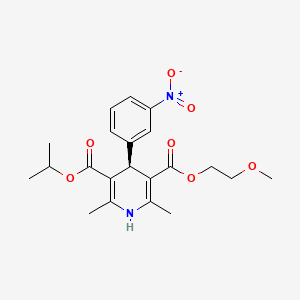
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
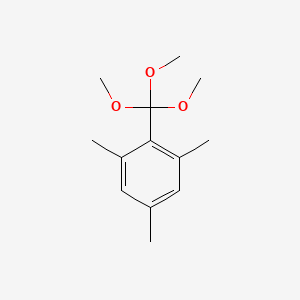
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)



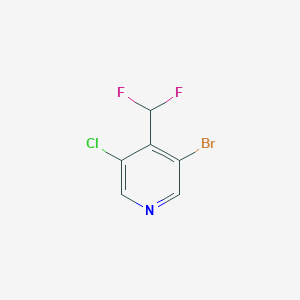
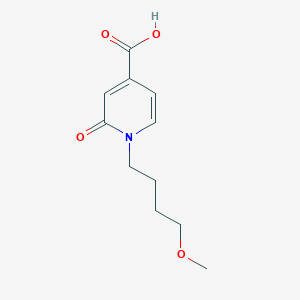
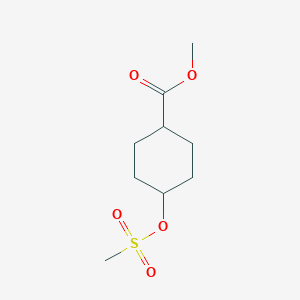
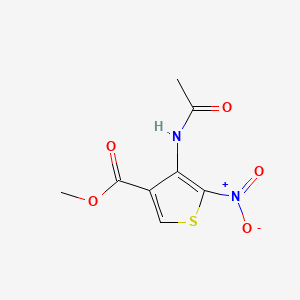
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)
